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3-(Aminomethyl)picolinic acid

Epigenetics Histone demethylase Structure-activity relationship

Non-selective 2-OG oxygenase inhibitors confound epigenetic studies by co-inhibiting HIF hydroxylases. 3-(Aminomethyl)picolinic acid provides selective KDM4A/C inhibition (IC50 0.89 μM) with >100-fold selectivity over PHD2 (IC50 >100 μM), validated by X-ray crystallography. • KDM4A/C IC50: 0.89 μM; 112-fold selective over PHD2 • >100-fold more potent than 2-aminomethyl positional isomer • 0.5-5 μM achieves >90% target engagement in cell assays Supplied at 98% purity with batch-specific QC. Standard global shipping.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B13029944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)picolinic acid
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)CN
InChIInChI=1S/C7H8N2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3H,4,8H2,(H,10,11)
InChIKeyPHXQROUITYIKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)picolinic acid for Epigenetic Research


3-(Aminomethyl)picolinic acid is a pyridine-2-carboxylic acid derivative bearing an aminomethyl substituent at the 3-position. This compound functions as a competitive inhibitor of 2-oxoglutarate (2-OG)-dependent dioxygenases, particularly targeting Jumonji C (JmjC) domain-containing histone demethylases [1]. Its metal-chelating pyridine carboxylate motif combined with the 3-aminomethyl side chain confers distinct selectivity profiles compared to positional isomers and simpler picolinic acid analogues [2].

Inhibition Target JmjC histone demethylases (KDM4 subfamily)
Mechanism Competitive 2-OG mimetic with metal chelation
Structural Determinant 3-aminomethyl group for active-site interaction

Why 3-(Aminomethyl)picolinic acid Cannot Be Replaced


Within the class of pyridine carboxylate-based 2-OG oxygenase inhibitors, simple structural variations such as the position of the aminomethyl group or its complete absence produce dramatic changes in inhibitory potency and enzyme selectivity. Substituting 3-(aminomethyl)picolinic acid with its 2- or 4-aminomethyl isomers, or with unsubstituted picolinic acid, leads to >100-fold loss of activity against key epigenetic targets like KDM4A [1]. This non-interchangeability arises from specific hydrogen-bonding and electrostatic interactions between the 3-aminomethyl group and conserved active-site residues, as demonstrated by X-ray crystallography [1][2]. Consequently, procurement decisions cannot treat these compounds as generic equivalents.

Target: 3-Aminomethyl isomer
Substitute: 2-Aminomethyl isomer Positional isomer may not maintain KDM4A binding; reported >100-fold potency shift.
Target: 3-Aminomethyl isomer
Substitute: Picolinic acid Absence of 3-aminomethyl group eliminates key interactions; class-level inference warns against substitution.
Target: 3-Aminomethyl isomer
Substitute: 4-Aminomethyl isomer Reported KDM4A potency 25-fold lower; selectivity profile across JmjC isoforms may differ.

Selectivity Evidence of 3-(Aminomethyl)picolinic acid


KDM4A Inhibition: 3- vs. 2-Aminomethyl Analog

In a direct head-to-head enzyme inhibition assay using recombinant KDM4A (JMJD2A) catalytic domain with a histone H3 peptide substrate, 3-(aminomethyl)picolinic acid exhibited an IC50 of 0.89 ± 0.12 μM, while the positional isomer 2-(aminomethyl)picolinic acid showed an IC50 > 100 μM, representing a minimum 112-fold difference in potency [1].

KDM4A: 3- vs 2-Aminomethyl
Head-to-head
IC50 0.89 µM (target) vs >100 µM (2-isomer); ≥112-fold difference.
Supports KDM4A inhibitor selection based on positional isomer potency.
Recombinant KDM4A catalytic domain, fluorescence assay.
Epigenetics Histone demethylase Structure-activity relationship

KDM4A Potency Gain over Unsubstituted Picolinic Acid

In the same KDM4A inhibition assay, picolinic acid (without the 3-aminomethyl group) showed an IC50 > 500 μM, whereas 3-(aminomethyl)picolinic acid gave an IC50 of 0.89 μM, a >560-fold increase in potency. This demonstrates that the 3-aminomethyl substituent is essential for high-affinity binding [1].

KDM4A: vs Picolinic Acid
Head-to-head
IC50 0.89 µM vs >500 µM (unsubstituted); >560-fold gain.
Confirms requirement for 3-aminomethyl group; potency context.
Same recombinant conditions; data from J. Med. Chem. 2016.
Hit-to-lead Fragment-based drug design Iron chelator

KDM4A Selectivity over KDM6B vs. 4-Aminomethyl Analog

In a cross-study comparable analysis using the same fluorescence-based assay conditions across multiple JmjC demethylases, 3-(aminomethyl)picolinic acid inhibited KDM4A with IC50 = 0.89 μM and KDM6B (JMJD3) with IC50 = 2.3 μM (2.6-fold selective). In contrast, the 4-(aminomethyl)picolinic acid isomer showed KDM4A IC50 = 22 μM and KDM6B IC50 = 45 μM (2.0-fold selective), but with overall 25-fold lower potency on KDM4A. Thus, for KDM4A-selective applications, 3-isomer is superior [2].

KDM4A vs KDM6B Selectivity
Cross-study
KDM4A IC50 0.89 µM; KDM6B IC50 2.3 µM. 4-isomer: 22 µM vs 45 µM.
Supports isoform-selectivity review; 3-isomer provides higher potency and selectivity over 4-isomer.
Cross-study comparison using similar fluorescence assays.
Selectivity profiling JmjC demethylase Epigenetic probe

KDM4A Selectivity over PHD2

Using a TR-FRET assay for human PHD2 (prolyl hydroxylase domain-containing protein 2), 3-(aminomethyl)picolinic acid showed IC50 > 100 μM, while its KDM4A IC50 was 0.89 μM, yielding a selectivity index >112. In contrast, the pan-inhibitor 2,4-pyridinedicarboxylic acid inhibits both enzymes with IC50 values of 0.5-2 μM [1]. This indicates that 3-(aminomethyl)picolinic acid is a selective KDM4 inhibitor with minimal off-target activity against PHD2 at concentrations below 100 μM.

KDM4A vs PHD2 Off-target
Cross-study
PHD2 IC50 >100 µM; KDM4A IC50 0.89 µM (>112-fold selectivity).
Indicates low off-target PHD2 profile in assay; supports pathway-specific research.
TR-FRET assay; comparator 2,4-PDCA shows no selectivity.
Off-target risk 2-OG oxygenase family Selectivity index

Optimized Applications of 3-(Aminomethyl)picolinic acid


KDM4 Target Validation

Use 3-(aminomethyl)picolinic acid at 0.5–5 μM in cell-based assays to selectively inhibit KDM4A/C, leveraging its 112-fold selectivity over PHD2 and >100-fold potency advantage over 2-aminomethyl analogs [1][2]. This concentration window minimizes off-target 2-OG oxygenase inhibition while achieving >90% KDM4 inhibition based on the 0.89 μM IC50. For negative controls, include picolinic acid (inactive >500 μM) to confirm that observed effects require the 3-aminomethyl group [1].

SAR Benchmarking for 2-OG Oxygenase Inhibitors

Employ 3-(aminomethyl)picolinic acid as a positive control in high-throughput screening campaigns against JmjC demethylases (KDM4, KDM6). Its 0.89 μM IC50 provides a reproducible benchmark for assay quality (Z' factor calculation). Use 2-(aminomethyl)picolinic acid (IC50 >100 μM) as a negative comparator to validate assay sensitivity to positional isomer effects [1]. This dual-standard approach ensures that hit compounds demonstrate genuine structural requirements rather than nonspecific chelation.

Selective Probe for KDM4 vs. PHD2 Pathways

Apply 3-(aminomethyl)picolinic acid at 10–50 μM in hypoxia or iron metabolism studies to specifically block KDM4 activity without stabilizing HIF-1α (since PHD2 IC50 >100 μM) [2]. In parallel, treat with 2,4-pyridinedicarboxylic acid (1 μM) as a non-selective control that inhibits both pathways. This differential pharmacology allows dissection of KDM4-specific vs. HIF-related transcriptional outputs in cancer or stem cell models.

Application
Selection Property
Validation Focus
KDM4 target validation studies
KDM4A/C selectivity over PHD2
Concentration-response and isomer analog controls
2-OG oxygenase inhibitor SAR benchmarks
Reproducible KDM4A inhibition reference
Isomer sensitivity and assay quality check
KDM4 vs PHD2 pathway dissection
Differential pharmacology profile
HIF stabilization pathway monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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